Tyrphostin B56
Overview
Description
AG 556 is an inhibitor of EGFR. AG 556 selectively inhibits epidermal growth factor receptor kinase autophosphorylation over HER1/2 autophosphorylation. It also blocks LPS-induced TNF-α production.
Scientific Research Applications
Inhibition of Tyrosine Kinase Activity
Tyrphostins, including Tyrphostin B56, are known for their role as tyrosine kinase inhibitors. They have been shown to effectively inhibit the activity of various tyrosine kinases, which are crucial in numerous cellular processes. For instance, Tyrphostins have been observed to inhibit the epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and thereby suppress EGF-stimulated cell proliferation, indicating their potential as therapeutic agents in conditions involving abnormal cellular proliferation, such as cancer (Lyall et al., 1989).
Potential in Cancer Therapy
Research has explored the utility of Tyrphostins in cancer therapy. They have been demonstrated to induce apoptosis and inhibit cell cycle proteins in lymphoma cells, suggesting a potential for treating lymphomas resistant to other forms of chemotherapy (Palumbo et al., 1997). Furthermore, they have been shown to down-regulate Bcr/Abl tyrosine kinase, followed by loss of clonogenic survival in chronic myelogenous leukemia (CML) cells, indicating their selectivity and effectiveness against certain leukemia types (Chandra et al., 2003).
Neuroprotective Effects
Tyrphostins have also been identified for their neuroprotective effects. They protect neuronal cells from oxidative stress-induced nerve cell death, acting through mechanisms like acting as antioxidants, mitochondrial uncouplers, and enhancing cellular glutathione levels. This suggests their potential in treating neurological conditions associated with oxidative stress (Sagara et al., 2002).
Effects on Immune Cells
Interestingly, tyrphostins, including AG17, have been found to exhibit both agonistic and antagonistic effects on human peripheral blood mononuclear cells (PBM), affecting glucose uptake, cytokine secretion, and induction of cytotoxicity. This dual role highlights their potential therapeutic applications in modulating immune responses (Lander et al., 1992).
Application in Inflammatory Diseases
Tyrphostins have also shown promise in the treatment of inflammatory diseases. For example, Tyrphostin AG490, a Janus kinase 2 inhibitor, has been shown to ameliorate cartilage and bone destructions in models of osteoarthritis, suggesting its utility in degenerative joint disorders (Gyurkovska et al., 2014).
properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCNJMUSWLTSCW-SFQUDFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
149092-35-3 | |
Record name | AG 556 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrphostin B56 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.